molecular formula C10H11F2N3S B11739454 1-(difluoromethyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine CAS No. 1856092-99-3

1-(difluoromethyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine

Cat. No.: B11739454
CAS No.: 1856092-99-3
M. Wt: 243.28 g/mol
InChI Key: JSYONFQNWRBHJM-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions The presence of the thiophene ring, a sulfur-containing five-membered ring, adds to the compound’s unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in the presence of an acid catalyst.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a nucleophilic substitution reaction, where the thiophene derivative reacts with the pyrazole intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can yield a variety of substituted pyrazole derivatives.

Scientific Research Applications

1-(Difluoromethyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.

    Material Science: The compound’s unique chemical structure makes it a candidate for use in organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.

    Biological Research: The compound can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Difluoromethyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-4-amine: can be compared with other pyrazole derivatives such as:

Uniqueness

The presence of the difluoromethyl group and the thiophene ring in this compound imparts unique chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

1856092-99-3

Molecular Formula

C10H11F2N3S

Molecular Weight

243.28 g/mol

IUPAC Name

1-(difluoromethyl)-3-methyl-N-(thiophen-2-ylmethyl)pyrazol-4-amine

InChI

InChI=1S/C10H11F2N3S/c1-7-9(6-15(14-7)10(11)12)13-5-8-3-2-4-16-8/h2-4,6,10,13H,5H2,1H3

InChI Key

JSYONFQNWRBHJM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=CS2)C(F)F

Origin of Product

United States

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